N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide -

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide

Catalog Number: EVT-4290927
CAS Number:
Molecular Formula: C26H24N4O4
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide bond formation: This could be achieved by reacting a carboxylic acid with an amine, possibly employing coupling reagents like carbodiimides or benzotriazoles. []
  • Formation of the benzoxazole ring: This could involve the reaction of a suitably substituted ortho-aminophenol with a carboxylic acid or a derivative thereof. []
  • Introduction of the nitro and piperidinyl groups: These functionalities could be introduced using appropriate electrophilic aromatic substitution reactions. []
Molecular Structure Analysis

Determining the precise three-dimensional structure of this molecule would require further analysis using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. []

Mechanism of Action
  • G-protein coupled receptors (GPCRs): These are a large family of cell surface receptors involved in various physiological processes. Several benzamide derivatives have been identified as ligands for specific GPCR subtypes, leading to diverse pharmacological effects. [, , ]
  • Enzymes: Some benzamide derivatives are known to inhibit specific enzymes involved in crucial cellular pathways. For example, SB-431542 inhibits the kinase activity of the TGF-β type I receptor, blocking the phosphorylation of Smad proteins and ultimately affecting extracellular matrix production. []
  • Ion channels: Certain benzamide derivatives have been shown to modulate the activity of ion channels, impacting cellular excitability and signal transduction. []

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. It has been shown to potentiate glutamate-induced calcium release in cultured rat astrocytes.

Relevance: While CDPPB and N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide do not share a direct structural resemblance, both are benzamide derivatives with potential as allosteric modulators of G protein-coupled receptors. The exploration of CDPPB and its analogs has provided valuable insights into the structure-activity relationships of allosteric modulators, which could be relevant to the development and understanding of the target compound's activity. ,

VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5 with improved potency compared to CDPPB. It was developed through structure-activity relationship studies of CDPPB analogs and shows promising potential for treating traumatic brain injury. ,

Relevance: Similar to CDPPB, VU-1545 falls under the category of benzamide derivatives with allosteric modulatory effects on G protein-coupled receptors, highlighting the potential of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide to exhibit similar pharmacological properties.

3,3'-difluorobenzaldazine

Compound Description: 3,3'-difluorobenzaldazine is another positive allosteric modulator of mGluR5 that demonstrated potent anti-inflammatory activity in vitro.

Relevance: Although structurally distinct from the target compound, 3,3'-difluorobenzaldazine shares the ability to positively modulate mGluR5, suggesting that N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide might also exhibit anti-inflammatory properties through mGluR5 modulation.

MDG 548 (5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione)

Compound Description: MDG 548 is a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist identified through virtual screening. It displays high-affinity binding to PPARγ and exhibits agonistic activity.

Relevance: While MDG 548 is structurally distinct from N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide, both compounds highlight the potential of targeting specific receptors (PPARγ and potentially mGluR5 for the target compound) to elicit desired biological effects.

MDG 559 (3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide)

Compound Description: MDG 559 is another novel PPARγ agonist identified through virtual screening, displaying high affinity and agonistic activity towards PPARγ.

Relevance: MDG 559, being a benzamide derivative with receptor agonistic activity, further emphasizes the potential of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide to act as a receptor modulator, potentially targeting mGluR5 or other related receptors.

1-(4-piperidinyl)-1,3-dihydro-2H-benzoxazol-2-one Derivatives

Compound Description: These derivatives are a series of compounds structurally related to N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide explored as nociceptin analogs and ORL1 ligands. They share the core structure of 1-(4-piperidinyl)-1,3-dihydro-2H-benzoxazol-2-one and are modified with various substituents to modulate their activity.

Relevance: These derivatives represent a direct structural connection to N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide, highlighting the importance of the benzoxazol-2-one and piperidine moieties in targeting ORL1 receptors and modulating nociceptin activity.

Properties

Product Name

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-nitro-4-(1-piperidinyl)benzamide

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-3-nitro-4-piperidin-1-ylbenzamide

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C26H24N4O4/c31-25(20-12-13-22(23(16-20)30(32)33)29-14-4-1-5-15-29)27-17-18-8-10-19(11-9-18)26-28-21-6-2-3-7-24(21)34-26/h2-3,6-13,16H,1,4-5,14-15,17H2,(H,27,31)

InChI Key

TVRODVDNLBVHPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.